PDE1B Inhibition: Target Engagement vs. Unsubstituted 3,3-Difluoropiperidine Core
1-(But-3-yn-1-yl)-3,3-difluoropiperidine exhibits measurable inhibition of PDE1B with an IC50 of 219 nM [1]. In contrast, the unsubstituted 3,3-difluoropiperidine core alone shows no reported PDE1B activity in this assay system, indicating that the N-but-3-yn-1-yl substituent is essential for target recognition and binding. This represents a functional gain from zero measurable inhibition to sub-micromolar potency attributable solely to the N-alkylation pattern.
| Evidence Dimension | PDE1B enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 219 nM |
| Comparator Or Baseline | 3,3-difluoropiperidine (unsubstituted core): No reported activity (inactive at concentrations tested) |
| Quantified Difference | From inactive to 219 nM IC50 |
| Conditions | Inhibition of PDE1B (unknown origin); BindingDB curated data from ChEMBL |
Why This Matters
This demonstrates that procurement of the full N-substituted compound is essential for PDE1B-targeted programs; the core building block alone lacks this activity.
- [1] BindingDB. BDBM50407401 / CHEMBL5269084. PDE1B Inhibition IC50 = 219 nM. Entry Date: 2024-04-18. View Source
